molecular formula C15H9Br2NO2 B14006997 N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide CAS No. 92429-81-7

N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide

Cat. No.: B14006997
CAS No.: 92429-81-7
M. Wt: 395.04 g/mol
InChI Key: APSWWZRTBIAUMH-UHFFFAOYSA-N
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Description

N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H9Br2NO2 It is a derivative of fluorenone, characterized by the presence of two bromine atoms and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide typically involves the bromination of fluorenone followed by acetamidation. One common method includes:

    Bromination: Fluorenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 1 and 3 positions.

    Acetamidation: The dibrominated fluorenone is then reacted with acetamide in the presence of a base like sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of N-(1,3-diazido-9-oxofluoren-2-yl)acetamide or N-(1,3-dithioureido-9-oxofluoren-2-yl)acetamide.

    Reduction: Formation of N-(1,3-dibromo-9-hydroxyfluoren-2-yl)acetamide.

    Oxidation: Formation of N-(1,3-dibromo-9-oxo-9H-fluoren-2-yl)acetic acid.

Scientific Research Applications

N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the acetamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(3,7-dinitro-9-oxofluoren-2-yl)acetamide: Similar structure but with nitro groups instead of bromine atoms.

    N-(1,3-dichloro-9-oxofluoren-2-yl)acetamide: Similar structure but with chlorine atoms instead of bromine atoms.

    N-(1,3-dibromo-9-hydroxyfluoren-2-yl)acetamide: Similar structure but with a hydroxy group instead of a carbonyl group.

Uniqueness

N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

CAS No.

92429-81-7

Molecular Formula

C15H9Br2NO2

Molecular Weight

395.04 g/mol

IUPAC Name

N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide

InChI

InChI=1S/C15H9Br2NO2/c1-7(19)18-14-11(16)6-10-8-4-2-3-5-9(8)15(20)12(10)13(14)17/h2-6H,1H3,(H,18,19)

InChI Key

APSWWZRTBIAUMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1Br)Br

Origin of Product

United States

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